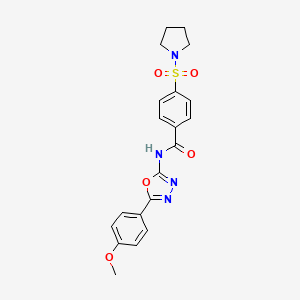

3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde

カタログ番号:

B2452172

CAS番号:

888484-98-8

分子量:

325.988

InChIキー:

COCAEGZVBRDLIL-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

概要

説明

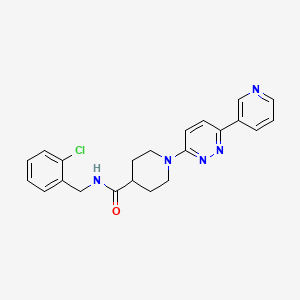

The compound “3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde”, also known as DEET-pyrazole, has a molecular formula of C8H10Br2N2O2 and an average mass of 325.985 Da . It has become increasingly popular in scientific research due to its diverse range of applications in various fields.

Molecular Structure Analysis

This compound contains a total of 24 bonds, including 14 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 1 double bond, and 5 aromatic bonds. It also includes 1 five-membered ring, 1 aldehyde (aromatic), 1 ether (aliphatic), and 1 Pyrazole .科学的研究の応用

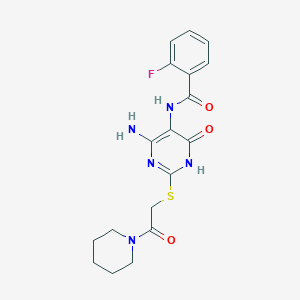

Antimicrobial Activity

- Schiff bases synthesized using 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, including compounds similar to 3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde, have demonstrated significant in vitro antimicrobial activity. Certain derivatives have shown notably excellent activity compared to others (Puthran et al., 2019).

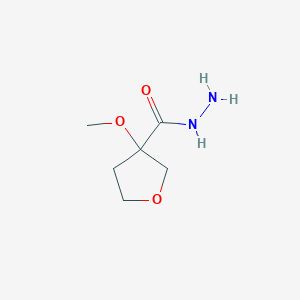

Versatility in Synthesis

- Compounds like this compound have been used as precursors in diverse synthesis processes. For instance, they have facilitated the synthesis of various pyrazole derivatives through cyclocondensation and substitution reactions. These reactions have yielded a range of products including 3-ethoxymethyl, -formyl, -azidomethyl, -triazolyl, and 3-aminomethyl pyrazoles (Martins et al., 2013).

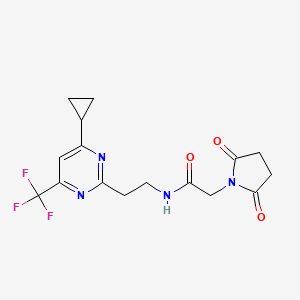

Nonlinear Optical Properties

- Pyrazole derivatives, akin to this compound, have been studied for their nonlinear optical properties. Such studies often involve a combined experimental and theoretical approach, focusing on molecular structure, spectroscopic evaluations, and the analysis of intermolecular interactions (Tamer et al., 2015).

Crystal Structure Analysis

- The molecular structure of pyrazole derivatives, structurally related to this compound, has been characterized using methods like single crystal X-ray diffraction. This analysis often includes understanding the intermolecular hydrogen bonding and π-π stacking interactions (Naveen et al., 2021).

Synthesis of Novel Compounds

- Pyrazole carboxaldehyde compounds, similar to the subject chemical, are used in the synthesis of novel compounds with potential applications. These include the generation of asymmetric imine ligands and mixed metal polynuclear complexes, indicating their utility in the field of coordination chemistry (Olguín & Brooker, 2011).

Potential NLO Materials

- N-substituted pyrazole derivatives of this compound have been explored as potential nonlinear optical (NLO) materials. Their optical nonlinearity has been assessed using techniques like the open-aperture z-scan technique, indicating their suitability for optical limiting applications (Chandrakantha et al., 2013).

特性

IUPAC Name |

3,5-dibromo-1-(1-ethoxyethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Br2N2O2/c1-3-14-5(2)12-8(10)6(4-13)7(9)11-12/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCAEGZVBRDLIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C(=C(C(=N1)Br)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

1 g (3.94 mmol) of 3,5-dibromo-1H-pyrazole-4-carboxaldehyde, 1.5 mL (16 mmol) of ethyl vinyl ether and 3 drops of concentrated 12 N hydrochloric acid are introduced with stirring into 30 mL of toluene at a temperature in the region of 20° C. The reaction mixture is stirred for 15 hours at a temperature in the region of 20° C., followed by addition of 1.5 mL (16 mmol) of ethyl vinyl ether, and stirring is continued for 15 hours at a temperature in the region of 20° C. The reaction mixture is then diluted with 20 mL of toluene and washed with twice 30 mL of saturated sodium hydrogen carbonate solution. The organic phase is dried over magnesium sulfate and concentrated to dryness under reduced pressure (2.7 kPa) to give 1.19 g of 3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde in the form of a yellow oil. 1H NMR spectrum (300 MHz, (CD3)2SO-d6, δ in ppm): 1.10 (t, J=7.5 Hz: 3H); 1.64 (d, J=6.5 Hz: 3H); 3.31 (mt: 1H); 3.51 (mt: 1H); 5.88 (q, J=6.5 Hz: 1H); 9.73 (s: 1H).

Synthesis routes and methods II

Procedure details

1 g (3.94 mmol) of 3,5-dibromo-1H-pyrazole-4-carboxaldehyde, 1.5 cm3 (16 mmol) of ethyl vinyl ether and 3 drops of 12N concentrated hydrochloric acid are introduced with stirring into 30 cm3 of toluene at a temperature in the region of 20° C. The reaction mixture is stirred for 15 hours at a temperature in the region of 20° C., 1.5 cm3 (16 mmol) of ethyl vinyl ether are then run in and stirring is continued for 15 hours at a temperature in the region of 20° C. The reaction mixture is then diluted with 20 cm3 of toluene and washed with twice 30 cm3 of saturated sodium hydrogen carbonate solution. The organic phase is dried over magnesium sulfate and concentrated to dryness under reduced pressure (2.7 kPa) to give 1.19 g of 3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde in the form of a yellow oil. 1H NMR spectrum (300 MHz, (CD3)2SO-d6, δ in ppm): 1.10 (t, J=7.5 Hz: 3H); 1.64 (d, J=6.5 Hz: 3H); 3.31 (mt: 1H); 3.51 (mt: 1H); 5.88 (q, J=6.5 Hz: 1H); 9.73 (s: 1H).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2452093.png)

![2-Amino-4-(2,3-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2452100.png)

![N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2452104.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine](/img/structure/B2452106.png)

![8-(2-((4-ethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2452107.png)